molecular formula C9H12ClN B3165178 1-(2-Chloro-5-methylphenyl)ethan-1-amine CAS No. 897552-32-8

1-(2-Chloro-5-methylphenyl)ethan-1-amine

Cat. No.: B3165178
CAS No.: 897552-32-8
M. Wt: 169.65 g/mol
InChI Key: WYKNLBBVVQWPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-(2-Chloro-5-methylphenyl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2-Chloro-5-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(2-Chloro-4-methylphenyl)ethan-1-amine: Similar structure but with the methyl group in a different position.

    1-(2-Chloro-5-methylphenyl)propan-1-amine: Similar structure but with an additional carbon in the side chain.

    1-(2-Bromo-5-methylphenyl)ethan-1-amine: Similar structure but with a bromo group instead of a chloro group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNLBBVVQWPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-5-methylphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-5-methylphenyl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-5-methylphenyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-5-methylphenyl)ethan-1-amine
Reactant of Route 5
1-(2-Chloro-5-methylphenyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-5-methylphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.